2-(5-Bromo-2-cyano-phenylamino)acetamide
Description
2-(5-Bromo-2-cyano-phenylamino)acetamide is a brominated and cyanated acetamide derivative characterized by a phenyl ring substituted with bromine at the 5-position and a cyano group at the 2-position, linked to an acetamide moiety. For example, analogous compounds like N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) are synthesized using sodium iodide and chlorotrimethylsilane in acetonitrile under reflux conditions .
Properties
Molecular Formula |
C9H8BrN3O |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
2-(5-bromo-2-cyanoanilino)acetamide |
InChI |
InChI=1S/C9H8BrN3O/c10-7-2-1-6(4-11)8(3-7)13-5-9(12)14/h1-3,13H,5H2,(H2,12,14) |
InChI Key |
SRCIBLNTAUAAMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCC(=O)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Halogen and Functional Group Variations
Key structural analogs and their properties are compared below:
Preparation Methods
Key Reaction Pathway
-
Chlorination of Acetamide :
-
Amination with 5-Bromo-2-cyanoaniline :
Example Protocol
| Step | Reagents/Conditions | Product | Yield | Purity |
|---|---|---|---|---|
| 1 | PCl₃, DMF, 80°C | 2-Chloro-2-cyanoacetamide | 85% | >95% |
| 2 | 5-Bromo-2-cyanoaniline, K₂CO₃, DCM, 0°C | Target compound | 72% | >98% |
Bromination of Cyanoacetamide Precursors
This approach involves introducing bromine post-synthesis of the cyanoacetamide core.
Reaction Sequence
-
Synthesis of 2-Cyanoacetamide Intermediate :
-
React 2-cyanoacetamide with an aryl amine (e.g., 4-cyanophenylamine) in a coupling reaction.
-
Conditions: Pd catalysts (e.g., Pd(dppf)Cl₂), THF/H₂O (5:1), 80°C.
-
-
Bromination with Br₂ or NBS :
Optimized Bromination Parameters
| Brominating Agent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Br₂ | DCM | K₂CO₃ | 0–5°C | 78% |
| NBS | DMF | – | RT | 65% |
Palladium-Catalyzed Cross-Coupling Reactions
This method enables regioselective synthesis using Suzuki-Miyaura coupling.
Reaction Scheme
-
Preparation of Boronate Ester :
-
React 2-bromo-5-cyanoacetamide with a boronate ester (e.g., (2-(2-(cyanomethyl)phenyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-4-yl)methylium).
-
-
Coupling with Aryl Halide :
-
Use Pd(dppf)Cl₂ (0.1 eq) and K₂CO₃ (2 eq) in THF/H₂O.
-
Conditions: 80°C, N₂ atmosphere.
-
Key Advantages
-
High Regioselectivity : Directs substitution to the 5-position of the phenyl ring.
-
Scalability : Compatible with industrial-scale production.
Dehydration of Amide Precursors
This method converts hydroxyl-containing intermediates to the target compound.
Procedure
Yield and Purity
| Intermediate | Dehydrating Agent | Yield | Purity |
|---|---|---|---|
| Hydroxylamine | P₂O₅ | 63% | >95% |
| Hydroxylamine | POCl₃ | 58% | >90% |
Improved Process for Chloro-Pyrimidine Intermediates
Patent WO2016059646A2 describes a streamlined route for pyrimidine-derived analogs, applicable to this compound.
Steps
-
Chlorination of Pyrimidine :
-
React 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with PCl₃ or POCl₃.
-
-
Coupling with 4-Hydroxy-3,5-dimethylbenzonitrile :
-
Bromination :
Critical Parameters for Reaction Optimization
-
Solvent Choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity and reaction rates.
-
Temperature Control : Low temperatures (0–5°C) minimize side reactions during bromination.
-
Base Selection : K₂CO₃ or N-methylpyrrolidone prevents deprotonation of reactive intermediates.
Challenges and Solutions
-
Side Reactions : Competitive dehalogenation or over-bromination are mitigated by using stoichiometric Br₂ and monitoring reaction times.
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Complexity |
|---|---|---|---|---|
| Direct Nucleophilic Substitution | 72–75 | 98–99 | High | Moderate |
| Bromination of Precursor | 65–78 | 95–97 | Moderate | Low |
| Pd-Catalyzed Coupling | 60–65 | 95–96 | Moderate | High |
| Dehydration | 58–63 | 90–95 | Low | Moderate |
Q & A
Q. What are the optimal synthetic routes for 2-(5-Bromo-2-cyano-phenylamino)acetamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves coupling 5-bromo-2-cyanoaniline with chloroacetamide derivatives under nucleophilic substitution conditions. Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize transition states .
- Catalysts: Use of mild bases (e.g., K₂CO₃) facilitates deprotonation of the aniline nitrogen, promoting nucleophilic attack on the chloroacetamide .
- Temperature: Reactions performed at 60–80°C for 12–24 hours yield optimal results, balancing kinetic control and side-product minimization .
Example Protocol:
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | 5-Bromo-2-cyanoaniline | Core substrate | |
| 2 | Chloroacetamide (1.2 eq) | Electrophilic partner | |
| 3 | K₂CO₃ (2 eq), DMF, 70°C, 18h | Facilitate coupling |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for the aromatic protons (δ 7.2–8.0 ppm) and acetamide methylene (δ 3.8–4.2 ppm). The cyano group’s electron-withdrawing effect deshields adjacent protons, aiding in regiochemical confirmation .
- IR Spectroscopy: Detect ν(C≡N) at ~2200 cm⁻¹ and ν(N–H)amide at ~3300 cm⁻¹. These bands confirm functional group retention post-synthesis .
- Mass Spectrometry (HRMS): Validate molecular ion [M+H]⁺ at m/z 282.0 (calculated for C₉H₈BrN₃O) and fragmentation patterns to assess purity .
Q. How do the electronic effects of the bromo and cyano substituents influence the reactivity of the acetamide group?
Methodological Answer:
- Bromo substituent: Acts as a weak electron-withdrawing group via inductive effects, slightly increasing the acetamide’s electrophilicity. This enhances susceptibility to nucleophilic attack (e.g., hydrolysis) .
- Cyano group: Strong electron withdrawal reduces electron density on the phenyl ring, stabilizing intermediates in substitution reactions. This can be quantified via Hammett σₚ values (σₚ-CN = +0.66) .
- Combined effects: Synergistic withdrawal directs electrophilic reactions to the para position relative to the acetamide, as observed in nitration or halogenation studies of analogous compounds .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s crystal structure?
Methodological Answer:
- X-ray Crystallography: Refine experimental data using software like SHELXL to resolve discrepancies. For example, if density functional theory (DFT) predicts a planar acetamide group but X-ray shows distortion, check for hydrogen bonding or crystal packing effects .
- Twinning Analysis: Use SHELXD to identify twinned crystals, which may produce misleading diffraction patterns. Adjust refinement parameters (e.g., HKLF5 format) to account for pseudo-symmetry .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements, ensuring accurate space group assignment .
Q. What strategies are recommended for designing enzyme inhibition assays to study the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes with active-site residues (e.g., serine hydrolases) that can interact with the bromo-cyano-acetamide motif. Molecular docking using AutoDock Vina can predict binding affinities .
- Assay Conditions:
- pH Optimization: Use buffers (pH 7.4) mimicking physiological conditions to maintain enzyme stability.
- Kinetic Analysis: Perform Michaelis-Menten experiments with varying substrate concentrations to determine inhibition mode (competitive vs. non-competitive) .
- Control Experiments: Include known inhibitors (e.g., PMSF for serine hydrolases) to validate assay reliability .
Q. What are the best practices for analyzing and reconciling conflicting data from different spectroscopic methods when characterizing novel derivatives?
Methodological Answer:
- Cross-Validation: Compare NMR (solution-phase) and X-ray (solid-state) data to identify conformational flexibility. For example, if NMR suggests free rotation of the acetamide group but X-ray shows a fixed conformation, attribute differences to crystal packing forces .
- Dynamic NMR Studies: Vary temperature (e.g., 25°C to −40°C) to detect slow-exchange processes that may obscure signal splitting in ¹H NMR .
- Supplementary Techniques: Use LC-HRMS/MS to detect trace impurities (e.g., hydrolyzed byproducts) that may skew spectral interpretations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
